2-(4-Bromophenyl)-4'-trifluoromethylacetophenone
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Description
Scientific Research Applications
Stereochemical Outcomes in McMurry Coupling
2-(4-Bromophenyl)-4'-trifluoromethylacetophenone has been studied for its role in McMurry coupling reactions. For example, its use in coupling with 4-bromoacetophenone using lithium aluminium hydride and titanium trichloride in THF resulted in the formation of 2,3-bis(4-bromophenyl)-2-butenes. This study provided insights into the stereochemical outcomes of these reactions, which are significant for organic synthesis (Daik et al., 1998).
Application in Derivatization for Chromatography
The compound has been utilized in the derivatization of carboxylic acids for high-performance liquid chromatography. A study described the preparation of carboxylic acid 4'-bromophenacyl ester derivatives using 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, demonstrating its utility in enhancing spectrophotometric detection in chromatographic methods (Ingalls et al., 1984).
Structural Studies in Crystallography
The compound has also been a subject of interest in crystallography to understand molecular structures better. For instance, the synthesis of C17H15BrOS by reacting 2,4-dimethylphenol with 4′-bromo-2-chloro-2-(methylsulfanyl)acetophenone and subsequent structural analysis by X-ray crystallography provided valuable information on molecular orientations and interactions (Choi et al., 2007).
Photocleavage in DNA Study
Significant research has been conducted on bromoacetophenone derivatives for their ability to induce photocleavage in DNA. Studies on 4'-bromoacetophenone derivatives have explored their potential as photoinducible DNA cleaving agents, which is crucial for understanding DNA-protein interactions and developing therapeutic agents (Wender & Jeon, 1999; Jeon & Wender, 2001).
Application in Antioxidant Research
Research on various derivatives of bromoacetophenone, including 2-(4-Bromophenyl)-4'-trifluoromethylacetophenone, has been conducted to assess their antioxidant activities. This is important for developing potential therapeutic agents with antioxidant properties (Brahmana et al., 2021).
properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVDTRQXNCWVRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642321 |
Source
|
Record name | 2-(4-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4'-trifluoromethylacetophenone | |
CAS RN |
898784-27-5 |
Source
|
Record name | Ethanone, 2-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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